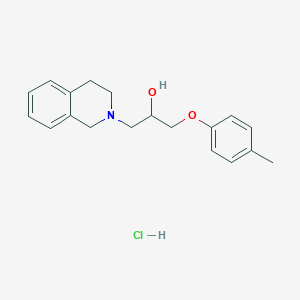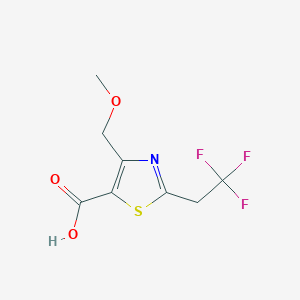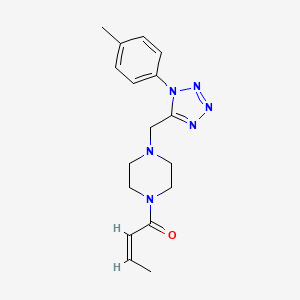![molecular formula C12H17NO4 B2971070 Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 35690-71-2](/img/structure/B2971070.png)
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate, also known as methiocarb, is a carbamate insecticide that has been widely used in agriculture and public health for pest control. Methiocarb is a broad-spectrum insecticide that can control a wide range of pests such as aphids, thrips, mites, and whiteflies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Diastereoselective Intramolecular α-Amidoalkylation Reactions : This compound has been utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).
- Directed Lithiation : It has been shown that N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can be doubly lithiated, leading to high yields of substituted products after reaction with various electrophiles (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Molecular Transformations and Derivatives
- Formation of Pyridazines and Quinoxalinyl Derivatives : Research shows that methyl [4-(oxoacetyl)phenyl]carbamate can undergo oxidation and condensation to form various compounds including pyridazine and quinoxalinyl derivatives, highlighting its versatility in organic synthesis (A. V. Velikorodov & E. Shustova, 2017).
- Synthesis of N-Arylcarbamates : The compound has been used in the synthesis of N-arylcarbamates with tetrazole fragments, further exemplifying its utility in synthesizing complex organic molecules (A. V. Velikorodov, N. N. Stepkina, V. A. Ionova, & E. Melent’eva, 2014).
Biological and Pharmacological Research
- Antioxidant Properties : It has been incorporated in the synthesis of bromophenol derivatives, which have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications (M. Boztaş et al., 2019).
- Nonlinear Optical Analysis : The compound was used in the synthesis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, which has shown potential in nonlinear optical applications (A. Dhandapani, S. Manivarman, & S. Subashchandrabose, 2017).
Synthetic Applications in Nanotechnology
- Synthesis of Novel Polyacetylenes : This compound has been used in the synthesis of novel polyacetylenes containing carbamate and eugenol moieties, indicating its potential in advanced materials science (E. A. Rahim, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-9(8-11(10)16-2)6-7-13-12(14)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUVTBOECVPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)

![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)



![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)


![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
![N-(4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971007.png)
![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)